Trifop-methyl

Description

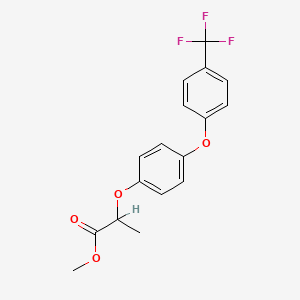

Structure

3D Structure

Properties

CAS No. |

65722-22-7 |

|---|---|

Molecular Formula |

C17H15F3O4 |

Molecular Weight |

340.29 g/mol |

IUPAC Name |

methyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |

InChI |

InChI=1S/C17H15F3O4/c1-11(16(21)22-2)23-13-7-9-15(10-8-13)24-14-5-3-12(4-6-14)17(18,19)20/h3-11H,1-2H3 |

InChI Key |

MDXGYOOITGBCBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Mechanisms of Herbicidal Action: a Molecular and Cellular Perspective on Trifop Methyl

Inhibition of Acetyl-CoA Carboxylase (ACCase) by Trifop-methyl and its Derivatives

ACCase is a biotin-dependent carboxylase that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis. sdiarticle3.commdpi.comresearchgate.net this compound and its derivatives, as FOP herbicides, specifically target and inhibit this enzyme. scielo.brsdiarticle3.commdpi.com The herbicidal activity of FOPs is primarily attributed to the R-enantiomer, which possesses the majority of the herbicidal activity. nih.govfao.org

Enzymatic Characterization of ACCase Inhibition

Enzymatic studies have characterized trifop as a potent, reversible inhibitor of ACCase. nih.govresearchgate.net The inhibition is typically noncompetitive with respect to substrates such as acetyl-CoA, MgATP, and bicarbonate, suggesting that these compounds interact with a site distinct from the catalytic sites for these substrates. nih.govresearchgate.net For instance, studies on wheat ACCase showed that the R-(+)-enantiomer of trifop had a lower Kis value (1.98 ± 0.22 times lower) compared to the racemic mixture, confirming its stereoselectivity. nih.gov

Table 1: Kinetic Inhibition (Kis) of ACCase by Trifop and Diclofop in Susceptible Grass Species

| Herbicide | Species | Kis (µM) at pH 8.5 (Acetyl-CoA variable) |

| Trifop | Barley | 0.01 - 0.06 nih.gov |

| Trifop | Corn | 0.01 - 0.06 nih.gov |

| Trifop | Wheat | 0.01 - 0.06 nih.gov |

| Diclofop | Wheat | 0.01 - 0.06 nih.gov |

Broadleaf species, such as spinach and mung bean, exhibit significantly less sensitivity to these herbicides, with Kis values ranging from 16 to 515 µM, explaining the selectivity of these herbicides for monocotyledonous species. nih.gov

Molecular Interactions of this compound with ACCase Isoforms

ACCase exists in different isoforms in plants. Dicotyledonous plants typically possess both homomeric cytosolic and heteromeric plastidic forms, while monocots primarily have a homomeric plastidic ACCase that is sensitive to ACCase inhibitors. scielo.brmdpi.comscielo.brusda.gov this compound and other FOPs bind to a specific site within the carboxyltransferase (CT) domain of the plastidic ACCase enzyme. mdpi.comresearchgate.net This binding site is crucial for the efficacy of ACCase inhibitors. researchgate.net Mutations in the ACCase gene, particularly within the CT domain, can alter the binding site and confer resistance to these herbicides. mdpi.comresearchgate.netnih.govfrontiersin.org For example, amino acid substitutions at positions like 1781, 2027, 2041, 2078, and 2096 of the polypeptide chain have been reported to confer resistance to ACCase inhibitors. scielo.brfrontiersin.org

Impact on Fatty Acid Biosynthesis Pathways in Susceptible Plants

The inhibition of ACCase by this compound directly blocks the initial step of de novo fatty acid biosynthesis, preventing the formation of malonyl-CoA from acetyl-CoA. scielo.brsdiarticle3.commdpi.com Fatty acids are fundamental components of cell membranes, lipid storage molecules, and precursors for various secondary metabolites essential for plant growth and development. scielo.brmdpi.comfrontiersin.orgnih.gov Prolonged inhibition of ACCase leads to the depletion of fatty acids, which in turn disrupts the composition and structure of cell membranes. sdiarticle3.commdpi.com This disruption results in a loss of cell membrane integrity, leading to metabolite leakage and ultimately, cell death. scielo.brmdpi.com

Table 2: Key Roles of Fatty Acids in Plant Physiology

| Function Category | Specific Roles |

| Structural | Essential components of cell membranes (phospholipids, sphingolipids). sdiarticle3.commdpi.comnih.gov |

| Protective | Precursors for cuticular waxes and suberin, providing protection against water loss and environmental stresses. nih.gov |

| Energetic/Storage | Incorporated into triacylglycerols (TAGs) for energy storage in seeds. nih.govnih.gov |

| Metabolic Regulation | Involved in plant growth hormones and secondary metabolites. frontiersin.org |

Cellular and Subcellular Effects of this compound Application

Upon absorption by the leaves, this compound translocates through the phloem to proliferating meristematic tissues, which are regions of active cell division and growth. ucanr.eduscielo.br In these tissues, the inhibition of ACCase leads to a cascade of cellular and subcellular disruptions. The primary effect is the damage to cell membrane structure due to the lack of fatty acid synthesis. scielo.brmdpi.com This damage can lead to leakage of cellular contents. scielo.brmdpi.com

At the subcellular level, the impact is most pronounced in plastids, where the sensitive homomeric ACCase is located and fatty acid biosynthesis occurs. scielo.brmdpi.comusda.gov While direct evidence for this compound's specific subcellular effects beyond ACCase inhibition is limited in the provided sources, the general effects of ACCase inhibitors include:

Inhibition of meristematic activity, restricting the growth of new leaves. ucanr.eduscielo.br

Symptoms such as chlorosis (yellowing) of newly formed leaves, with possible reddening or purpling of older leaves. ucanr.edu

Tissues at the growing point may turn brown and eventually decompose, a symptom known as "deadheart". ucanr.edu

General chlorosis and necrosis (white to shiny appearance). ucanr.edu

Lower exposure rates may cause interveinal bleaching or chlorosis. ucanr.edu

In some plant species, ACCase inhibitors can lead to a reduction in respiratory activity, possibly due to disrupted mitochondrial membrane function. researchgate.net

Biochemical and Genetic Basis of Plant Selectivity to Trifop Methyl

Differential Sensitivity of ACCase Enzymes Across Plant Species

ACCase (EC 6.4.1.2) is a biotin-dependent carboxylase that plays a rate-limiting role in the de novo synthesis of fatty acids, a process essential for plant growth and development. This plastid-located enzyme catalyzes the adenosine (B11128) triphosphate (ATP)-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. nih.govwikipedia.org The inhibition of ACCase disrupts lipid biosynthesis, ultimately leading to plant death in susceptible species. nih.gov

FOP herbicides, including Trifop-methyl, are known to be grass-selective, primarily targeting the homomeric ACCase found in the plastids of grass species. Broadleaf plants, in contrast, possess a heteromeric form of ACCase that exhibits little to no activity with this class of herbicides, providing an inherent basis for their tolerance. uni.lu

Research has identified specific amino acid substitutions within the carboxyl transferase (CT) domain of the ACCase enzyme that confer resistance to FOP herbicides. These mutations lead to conformational changes in the herbicide binding pocket, preventing effective inhibition. nih.govuni.lu For instance, mutations at codon positions such as 1781, 1999, 2027, 2041, 2078, 2088, and 2096 have been linked to target-site resistance (TSR) in various weed species. uni.lu Studies on inherently tolerant grass species like Poa annua and Festuca rubra have revealed the presence of a Leu1781 codon in their plastidic ACCase gene, which is associated with their natural tolerance to ACCase-inhibiting herbicides. herts.ac.uk Furthermore, resistance to other FOP herbicides like propaquizafop (B1679619) or haloxyfop (B150297) in Poa annua has been attributed to specific mutations such as Ile-1781 or Ile-2041. herts.ac.uk

Table 1: Key ACCase Codon Mutations Conferring Herbicide Resistance

| Codon Position | Amino Acid Substitution (Example) | Impact on Sensitivity | Reference |

| 1781 | Ile to Leu | Increased Tolerance | herts.ac.uk |

| 2041 | Ile to unknown | Increased Resistance | herts.ac.uk |

| 1999, 2027, 2078, 2088, 2096 | Various substitutions | Increased Resistance | uni.lu |

Role of Metabolism in Plant Tolerance to this compound

Beyond target-site insensitivity, plant tolerance to this compound is significantly influenced by metabolic detoxification, often referred to as non-target site resistance (NTSR) or enhanced metabolic resistance (EMR). This mechanism involves the biotransformation of the herbicide into less toxic or inactive metabolites, facilitating its excretion. uni.luwikipedia.org Pesticide biotransformation in plants is a multi-step process that typically involves Phase I and Phase II enzyme systems. nih.govwikipedia.orgnih.gov

The primary detoxification pathway for aryloxyphenoxypropionates, including this compound, involves their metabolism to acidic forms. wikipedia.org These metabolic conversions aim to transform lipophilic herbicide molecules into more hydrophilic compounds, making them amenable for conjugation and subsequent excretion or sequestration within the plant. wikipedia.org

Several enzymatic systems play pivotal roles in the metabolic detoxification of herbicides. Among these, cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases are particularly important in facilitating herbicide metabolism in crops. uni.lu P450s are considered major enzymes contributing to herbicide selectivity due to their diverse oxidative capabilities. uni.lu For instance, certain P450 enzymes have been shown to mediate resistance to various herbicides by increasing their metabolic rates. herts.ac.uk

Following initial modifications by Phase I enzymes (e.g., hydroxylation, oxidation), the modified herbicide or its metabolites often undergo Phase II detoxification, which involves conjugation reactions. These reactions attach hydrophilic molecules to the herbicide, further increasing its water solubility. Key enzymes involved in Phase II include glucuronyl transferases, sulfotransferases, glutathione transferases, amino acid transferases, and methyltransferases. nih.gov The collective action of these enzymes enhances the hydrophilicity of the herbicide metabolites, leading to their enhanced excretion or compartmentalization. nih.gov

Table 2: Major Enzymatic Systems Involved in Herbicide Detoxification

| Enzyme System | Phase | Primary Role | Examples of Reactions | Reference |

| Cytochrome P450s | I | Oxidation, hydroxylation, dealkylation | Various oxidative transformations | uni.lu |

| Glucosyltransferases | II | Conjugation with glucose | Glycosylation | nih.gov |

| Glutathione S-transferases | II | Conjugation with glutathione | Glutathionylation | nih.gov |

| Glucuronyl Transferases | II | Conjugation with glucuronic acid | Glucuronidation | nih.gov |

Detoxification Pathways and Metabolite Formation

Transcriptomic and Proteomic Analysis of Selective Action

Transcriptomic and proteomic analyses provide powerful tools to elucidate the molecular mechanisms underlying plant selectivity to herbicides like this compound. These "omics" approaches allow for a comprehensive examination of changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to herbicide exposure. nih.govnih.govnih.gov

By comparing the transcriptomic and proteomic profiles of this compound-tolerant and susceptible plant species or varieties, researchers can identify differentially expressed genes (DEGs) and differentially expressed proteins (DEPs). nih.govnih.gov Such analyses can reveal an upregulation of genes encoding detoxification enzymes (e.g., specific cytochrome P450s or glucosyltransferases) in tolerant plants, indicating an enhanced metabolic capacity. Conversely, changes in the expression or structure of the ACCase enzyme itself, as detected through proteomic analysis, could pinpoint target-site modifications contributing to resistance. While specific transcriptomic and proteomic studies solely focused on this compound were not detailed in the provided snippets, these methodologies are broadly applied in herbicide resistance research to understand the genetic and biochemical basis of selective action, including the identification of genes and proteins involved in both target-site and non-target site resistance mechanisms. uni.lu

Herbicide Resistance Evolution and Mechanisms in Response to Trifop Methyl

Target-Site Resistance Mechanisms

Target-site resistance (TSR) involves alterations to the herbicide's molecular target, reducing or eliminating its ability to bind and exert its inhibitory effect. For Trifop-methyl, the target site is the plastidic ACCase enzyme.

The most common mechanism of target-site resistance to ACCase-inhibiting herbicides is the occurrence of point mutations within the gene encoding the plastidic ACCase enzyme. These mutations result in amino acid substitutions in critical regions of the enzyme, particularly within the carboxyltransferase (CT) domain, which is the binding site for ACCase inhibitors researchgate.netscielo.brresearchgate.net.

Extensive research has identified several key amino acid positions in the ACCase polypeptide chain where substitutions frequently confer resistance to ACCase inhibitors. These positions, often referenced using the Alopecurus myosuroides (black-grass) equivalent numbering, include Ile-1781, Trp-1999, Trp-2027, Ile-2041, Asp-2078, Cys-2088, and Gly-2096 scielo.brresearchgate.netmdpi.com. The specific amino acid change at these positions can dictate the spectrum and level of resistance conferred. For instance, a single point mutation leading to an amino acid substitution in the carboxyl transferase domain of ACCase can confer herbicide resistance researchgate.net.

A novel W2027L mutation in Lolium multiflorum has been shown to affect aryloxyphenoxypropionate (FOP) herbicides, a class to which this compound belongs mdpi.com. Similarly, a C2088R mutation in a Lolium multiflorum population conferred broad resistance to ten different ACCase-inhibiting herbicides, with resistance indices ranging significantly across different compounds, including high resistance to diclofop-methyl (B104173) researchgate.net. Another example is the A2004V mutation in wheat ACCase, which imparts resistance to quizalofop (B1680410) nih.gov.

The following table summarizes some common ACCase mutations associated with herbicide resistance:

| ACCase Codon Position (A. myosuroides equivalent) | Amino Acid Substitution | Herbicide Class Affected | Impact on Resistance | Reference |

| 1781 | Various | ACCase Inhibitors | Common resistance site | scielo.brresearchgate.net |

| 1999 | Trp→Cys (W1999C) | ACCase Inhibitors (e.g., fenoxaprop-ethyl) | Can confer resistance to specific FOPs, but not others | researchgate.netmdpi.com |

| 2027 | Trp→Leu (W2027L), Trp→Cys (W2027C) | FOPs (e.g., this compound, diclofop-methyl, haloxyfop-methyl) | Disrupts pi-pi interactions, allowing enzyme function; confers high resistance | researchgate.netmdpi.com |

| 2041 | Various | ACCase Inhibitors | Common resistance site | scielo.brresearchgate.net |

| 2078 | Various | ACCase Inhibitors | Common resistance site | scielo.brresearchgate.net |

| 2088 | Cys→Arg (C2088R) | Broad ACCase Inhibitors (FOPs, DIMs, DENs) | Confers broad, high-level resistance | scielo.brresearchgate.netresearchgate.net |

| 2096 | Various | ACCase Inhibitors | Common resistance site | scielo.brresearchgate.net |

Amino acid substitutions within the ACCase enzyme's carboxyltransferase domain directly impact the binding affinity of ACCase-inhibiting herbicides like this compound. These mutations can induce conformational changes in the enzyme's binding pocket, thereby reducing or destroying the ability of the herbicide molecule to interact effectively with the protein researchgate.netuppersouthplatte.org.

For instance, a mutation at position 2027, such as W2027L, can indirectly disrupt critical pi-pi interactions between FOP herbicides and important phenylalanine and tyrosine residues within the ACCase active site. This disruption allows the ACCase enzyme to maintain its normal function even in the presence of the herbicide, leading to the survival of mutated weed populations mdpi.com. Similarly, modeling studies of an A2004V mutation in wheat ACCase demonstrated that this substitution causes a reduction in the volume of the binding pocket, physically hindering the interaction of quizalofop with the enzyme and reducing its binding affinity nih.gov. These structural alterations prevent this compound from effectively inhibiting fatty acid biosynthesis, thus conferring resistance.

Identification and Characterization of ACCase Gene Mutations Conferring Resistance

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) mechanisms involve physiological or biochemical changes in the plant that reduce the amount of active herbicide reaching the target site or reduce its efficacy without altering the target protein itself nih.govnih.gov. NTSR is often complex, polygenic, and can confer cross-resistance to herbicides with different modes of action nih.govnih.govfrontiersin.org.

Enhanced metabolic degradation is one of the most significant and common non-target-site resistance mechanisms nih.govnih.govfrontiersin.orgmdpi.com. Resistant weed biotypes can detoxify herbicides at an accelerated rate, converting them into non-toxic or less active metabolites before they can reach or effectively inhibit the ACCase enzyme. This process typically involves a suite of detoxification enzymes.

Key enzyme families implicated in herbicide metabolism include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases (UGTs) scielo.brnih.govnih.govfrontiersin.orgmdpi.comresearchgate.net. P450s are particularly important in the initial phase I metabolism, often catalyzing oxidation reactions such as aryl hydroxylation, which can render the herbicide inactive uppersouthplatte.orgnih.govresearchgate.netuwa.edu.au. For example, studies on Descurainia sophia have shown that overexpression of P450 genes, such as CYP96A146 and CYP77B34, leads to significantly faster metabolism of herbicides like tribenuron-methyl, conferring resistance mdpi.comnih.gov. While specific data for this compound's metabolic degradation pathways are often part of broader studies on ACCase inhibitors, it is well-established that these enzyme systems play a crucial role in detoxifying FOP herbicides researchgate.nethracglobal.com. The enhanced activity of these enzymes allows resistant plants to process this compound quickly, limiting its accumulation at the ACCase target site.

Transport proteins, particularly ATP-binding cassette (ABC) transporters, are increasingly recognized for their role in non-target-site herbicide resistance. ABC transporters are ubiquitous membrane proteins that utilize ATP hydrolysis to actively transport a wide variety of substrates, including xenobiotics like herbicides, across cellular membranes nih.govnih.govfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgyoutube.comresearchgate.net.

In the context of herbicide resistance, ABC transporters can contribute by:

Reduced Uptake : Limiting the initial absorption of the herbicide into the plant cells.

Enhanced Efflux : Pumping the herbicide out of the cells or into specific compartments.

Sequestration : Transporting herbicides into vacuoles, effectively isolating them from the cytoplasm and the target site nih.govnih.govsyngenta.ca.

While direct, specific studies detailing ABC transporter involvement in this compound resistance are less commonly highlighted in general reviews compared to metabolic degradation, their overarching role in the exclusion and compartmentalization of xenobiotics suggests a potential contribution to resistance against ACCase inhibitors. For example, ABC transporters have been implicated in NTSR to other herbicide classes, affecting herbicide absorption and translocation nih.govfrontiersin.org. This mechanism prevents this compound from reaching the plastidic ACCase in inhibitory concentrations.

Beyond enhanced metabolism and transporter-mediated processes, other non-target-site factors can contribute to herbicide resistance. These include:

Reduced Absorption/Translocation : Some resistant biotypes may exhibit altered morphological or physiological characteristics that lead to reduced uptake of the herbicide from the leaf surface or impaired translocation of the herbicide from the site of absorption to the target site nih.govnih.govsyngenta.ca. This means less this compound reaches the ACCase enzyme in the chloroplasts.

Altered Sequestration : While often mediated by transporters, the general process of sequestering herbicides into inert compartments (e.g., vacuoles) or binding them to cellular components can reduce their bioavailability at the target site nih.govsyngenta.ca.

Overproduction of the Target Enzyme : Although less common than mutations, some cases of TSR can involve the overexpression or amplification of the target gene, leading to an increased amount of the ACCase enzyme. This requires a proportionally higher concentration of the herbicide to achieve inhibition nih.govwssa.net.

These diverse non-target-site mechanisms, whether acting individually or in combination, provide robust defense strategies for weeds against the inhibitory effects of this compound.

Environmental Fate and Degradation Studies of Trifop Methyl

Degradation Pathways in Soil Environments

Influence of Soil pH and Organic Matter on Degradation Kinetics

Soil pH plays a significant role in the degradation kinetics of AOPP herbicides. Compounds within this class, including trifop-methyl, are generally noted for their resistance to hydrolysis under neutral and acidic conditions google.com. However, their susceptibility to hydrolysis markedly increases in basic (alkaline) aqueous media google.com. For instance, diclofop-methyl (B104173), another AOPP herbicide, exhibits a half-life (DT50) of 363 days at pH 5, which drastically reduces to 31.7 days at pH 7, and further to 0.52 days at pH 9, all at 25°C in darkness google.com. This pH-dependent hydrolysis suggests that this compound's persistence in soil would likely decrease as soil pH increases towards alkaline conditions.

Table 1: Influence of pH on Hydrolytic Half-Life of Diclofop-methyl (Representative AOPP Herbicide)

| pH Value | Half-Life (DT50) at 25°C (days) | Conditions | Source |

| 5 | 363 | Darkness | google.com |

| 7 | 31.7 | Darkness | google.com |

| 9 | 0.52 | Darkness | google.com |

The presence of soil organic matter (OM) also influences degradation kinetics. For some pesticides, increased soil organic matter can be beneficial for degradation nih.gov. However, the relationship can be complex; in some cases, high organic matter content can lead to increased sorption, potentially reducing the bioavailability of the compound to microorganisms and thus slowing down biodegradation nerc.ac.ukirost.ir. Sorption of non-ionic pesticides, a category that includes this compound, is primarily controlled by the organic matter content of the soil irost.ir.

Role of Soil Microorganisms in this compound Biodegradation

Soil microorganisms are pivotal in the biodegradation of pesticides and herbicides slideshare.net. Microbial transformation is recognized as an important route for the degradation of various herbicides in soil researchgate.net. Studies on related compounds, such as sulfonylurea herbicides, indicate that viable soil microbial populations can metabolize the parent compound, leading to the formation of degradation products like carbon dioxide from the phenyl ring researchgate.net. Increased soil microbial biomass generally promotes the degradation of herbicides nih.gov. While specific microbial degradation pathways for this compound are not extensively detailed in the provided literature, the general principles of microbial involvement in pesticide breakdown strongly suggest that soil microorganisms contribute significantly to its dissipation in the environment. Enhanced microbial biodegradation, however, can sometimes lead to reduced efficacy of soil-applied pesticides researchgate.net.

Hydrolysis and Photodegradation in Aquatic Systems

The fate of this compound in aquatic environments is governed by hydrolysis and photodegradation processes. As an AOPP herbicide, its hydrolytic stability in water is expected to follow similar trends to other compounds in its class. AOPPs are generally stable under neutral and acidic conditions but become more susceptible to hydrolysis in basic aqueous media google.com. This implies that this compound would persist longer in acidic or neutral water bodies compared to alkaline ones.

Photodegradation, the breakdown of compounds by light, is another important pathway in aquatic systems nih.govnih.gov. While direct data on the photodegradation of this compound is not available, general studies on other compounds in aquatic systems show that photodegradation can be influenced by factors such as radiation type (UV, solar, visible light), pH, and the presence of catalysts or oxidants nih.govwiserpub.com. These processes can lead to the efficient elimination of various pollutants from water nih.gov.

Sorption, Leaching, and Mobility in Various Soil Types

The movement and distribution of this compound in soil are determined by its sorption, leaching, and mobility characteristics. Sorption, the process by which a chemical binds to soil particles, is a critical factor influencing a compound's environmental fate. The organic matter content of soils is a primary determinant of the sorption of organic chemicals irost.ircopernicus.org. Soils with higher organic carbon content generally exhibit greater sorption capacity scielo.br. This sorption process is often reversible scielo.br.

The mobility of a herbicide in soil is generally inversely proportional to its adsorption affinity copernicus.org. Weak sorption and high desorption lead to increased mobility scielo.br. Consequently, herbicides like this compound, if weakly sorbed, would have a higher potential for leaching through the soil profile scielo.br. The Groundwater Ubiquity Score (GUS) is a common index used to estimate the leaching potential of chemicals copernicus.org. Therefore, the application of herbicides to soils with low organic carbon content (<1%) may result in a greater risk of contamination of surface and groundwater scielo.br.

Metabolite Formation and Persistence in Environmental Compartments

As this compound degrades in environmental compartments, it forms various breakdown products, known as metabolites. The persistence of these compounds and their metabolites is often quantified by their half-life (DT50), which represents the time taken for 50% of the substance to disappear google.com.

Identification and Characterization of Major Degradation Products

The identification and characterization of degradation products are typically achieved through advanced analytical techniques. These include liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS, LC-MS/TOF, MS(n)), on-line hydrogen/deuterium exchange, and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, 2D COSY, HSQC, HMBC) researchgate.netsemanticscholar.orgscirp.orgnih.govrsc.org. High-resolution mass spectrometry (HRMS) is also employed for accurate mass determination and structural elucidation semanticscholar.org.

A significant degradation product that has been identified as common to several related herbicides, including fluazifop-methyl (B166912), trifop, and this compound, is CF3-pyridone (X) fao.org. This suggests a common degradation pathway involving the trifluoromethyl-substituted pyridone moiety. Other general degradation pathways for related herbicides include the cleavage of specific chemical bridges (e.g., sulfonylurea bridge), N- and O-dealkylation, and ring opening researchgate.net. The specific structures and environmental behavior of these metabolites are crucial for a comprehensive understanding of this compound's environmental fate.

Table 2: Key Metabolite and Characterization Techniques

| Compound | Major Metabolite (Potential) | Characterization Techniques | Source |

| This compound | CF3-pyridone (X) | LC/MS/MS, LC-MS/TOF, MS(n), H/D exchange, NMR, HRMS (general for DPs) | researchgate.netsemanticscholar.orgscirp.orgnih.govrsc.orgfao.org |

Environmental Persistence of this compound Metabolites

This compound, a chemical compound with the PubChem CID 94586, exhibits persistence in various environmental compartments following its application. Specifically, research indicates that this compound is persistent in both soil and water sediment. cohizon.com

The degradation of this compound in the environment leads to the formation of several transformation products. Among these, CF3-pyridone, also known as 2-(5-trifluoromethyl)pyridone or 5-(trifluoromethyl)-2(1H)-pyridinone (PubChem CID 147443), has been identified as a common metabolite of this compound, as well as of related compounds like fluazifop-methyl and trifop. fao.org

Detailed studies on the environmental fate of CF3-pyridone reveal its semi-persistent nature in soil. Field dissipation studies have estimated the half-lives of CF3-pyridone to range between 100 and 241 days. fao.org These values are notably longer than those observed in aerobic field studies, which ranged from 12 to 134 days. fao.org Despite its semi-persistence, CF3-pyridone is generally expected to degrade in soils within approximately one year after application, and it is not anticipated to accumulate to levels that would significantly impact crop residues. fao.org

The persistence of these compounds is influenced by various environmental factors, including soil type, microbial activity, and temperature. The transformation of parent pesticides into metabolites is a critical process, and understanding the persistence of these metabolites is essential for assessing their long-term environmental impact. mdpi.com

Table 1: Environmental Persistence of Key this compound Metabolite (CF3-pyridone) in Soil

| Metabolite Name | Environmental Compartment | Half-Life (DT50) Range | Notes | Source |

| CF3-pyridone | Soil (Field Dissipation) | 100 – 241 days | Semi-persistent | fao.org |

| CF3-pyridone | Soil (Aerobic Field) | 12 – 134 days | Semi-persistent | fao.org |

Note: This table is presented in a static format but is intended to represent data that could be interactively filtered or sorted in a dynamic article.

Ecotoxicological Investigations of Trifop Methyl in Non Target Organisms

Effects on Terrestrial Flora and Microorganisms

However, specific research findings detailing the effects of Trifop-methyl on terrestrial flora or soil microorganisms are not available in the consulted literature. The absence of such data means that the potential impact of this compound on the growth, development, and metabolic functions of non-target plants and the diverse microbial communities in soil remains uncharacterized in the provided sources.

Impacts on Aquatic Algae and Macrophytes

Aquatic ecotoxicology studies are fundamental for understanding the potential impact of chemicals on primary producers in aquatic environments, such as algae and macrophytes. europa.eunih.govnih.govclu-in.orgfao.org These organisms form the base of aquatic food webs, and their inhibition can have cascading effects throughout the ecosystem. Tests typically involve exposing various species of green algae, cyanobacteria, and aquatic plants (e.g., Lemna gibba, Myriophyllum spp.) to the substance and observing effects on growth rate, biomass, and chlorophyll (B73375) content. europa.eunih.govclu-in.orgfao.orgifremer.frnih.gov

For this compound, no specific data on its impacts on aquatic algae or macrophytes were found in the available literature. While general methodologies for assessing the toxicity of chemicals to aquatic plants and algae are well-established europa.eunih.govnih.govclu-in.orgfao.orgifremer.frnih.gov, the specific sensitivity of these non-target aquatic flora to this compound remains undocumented in the retrieved information.

Toxicity to Aquatic Invertebrates and Fish

The toxicity of chemical compounds to aquatic invertebrates and fish is a critical component of environmental hazard and risk assessment. epa.govwaterquality.gov.auproductsafetylabs.comncats.iobioline.org.br Acute and chronic toxicity tests are conducted to determine lethal concentrations (LC50) for fish and effective concentrations (EC50) for invertebrates, as well as No Observed Effect Concentrations (NOEC) for longer-term exposures that might affect reproduction or development. epa.govwaterquality.gov.auncats.io Common test species include Daphnia magna for invertebrates and various fish species like rainbow trout, carp, or zebrafish. productsafetylabs.comncats.io

Based on the available information, specific data detailing the toxicity of this compound to aquatic invertebrates and fish are not reported. fluoridealert.org Therefore, the acute and chronic effects of this compound on these crucial components of aquatic ecosystems cannot be quantified from the current search results.

Effects on Soil-Dwelling Organisms (e.g., Earthworms)

Soil-dwelling organisms, particularly earthworms, are vital bioindicators of soil health and are commonly used in ecotoxicological studies to assess the impact of chemical substances on terrestrial ecosystems. nih.govproductsafetylabs.combioline.org.brherts.ac.ukeuropa.eufao.orgresearchgate.netmdpi.comca.govdirectivepublications.org Tests typically evaluate mortality, reproduction rates, growth, and avoidance behavior of species like Eisenia fetida or Eisenia andrei. productsafetylabs.combioline.org.breuropa.eufao.orgresearchgate.netmdpi.comdirectivepublications.org

However, for this compound, no specific ecotoxicological data regarding its effects on soil-dwelling organisms such as earthworms were found in the reviewed literature. fluoridealert.org This indicates a lack of publicly available information on how this compound might influence the survival, reproduction, or behavior of these important soil macroorganisms.

Assessment of Bioaccumulation Potential in Ecological Food Chains

Bioaccumulation refers to the uptake and retention of a chemical substance by an organism from all exposure routes (e.g., water, food, sediment), while bioconcentration specifically refers to uptake from water. epa.govresearchgate.netnih.govca.gov The potential for a chemical to bioaccumulate and subsequently biomagnify (increase in concentration at successive trophic levels in a food chain) is a key concern in ecotoxicology, particularly for persistent substances. epa.govifremer.frresearchgate.netnih.govca.govepa.govnih.govservice.gov.uk The n-octanol-water partition coefficient (Kow) is often used as a surrogate measure of lipophilicity, which is correlated with bioconcentration potential. researchgate.netnih.gov

As of the current review, specific data such as Bioconcentration Factors (BCFs) or Bioaccumulation Factors (BAFs) for this compound in any organism, or assessments of its potential for biomagnification in ecological food chains, are not available in the retrieved information. fluoridealert.org Therefore, the extent to which this compound might accumulate in organisms and transfer through trophic levels remains uncharacterized in the public domain based on the provided search results.

Advanced Analytical Methodologies for Trifop Methyl and Its Metabolites in Environmental and Biological Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of pesticide residue analysis, providing the essential separation of target analytes from complex sample matrix components. restek.com Both gas and liquid chromatography are widely utilized for the analysis of Trifop-methyl and its metabolites.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing this compound and its primary metabolite, fenoxaprop (B166891) acid, as it can handle less volatile and more polar compounds without derivatization. nih.govresearchgate.net Coupling HPLC with highly sensitive and selective detectors like UV and, particularly, mass spectrometry, provides robust and reliable analytical methods. nih.govkwrwater.nl

UV Detection : HPLC with Ultraviolet (UV) detection is a common and robust technique used in pesticide analysis. kwrwater.nlchromatographyonline.com It operates on the principle that many organic molecules absorb light in the UV-visible spectrum. chromatographyonline.com The amount of light absorbed is proportional to the analyte concentration. While less selective than mass spectrometry, HPLC-UV can be used for quantification, especially after effective chromatographic separation. researchgate.net For complex mixtures, however, co-eluting compounds can interfere with the analysis. chromatographyonline.com

Mass Spectrometry (MS) Detection : The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art method for the residue analysis of this compound and its metabolites in various matrices. nih.govresearchgate.net This combination offers superior selectivity and sensitivity, allowing for the detection of trace-level residues. nih.gov Methods have been developed and validated for analyzing fenoxaprop-p-ethyl (B1329639) and its metabolite fenoxaprop-P in rice ecosystems (including paddy water, soil, plants, and grain) and in wheat and soil systems. nih.govresearchgate.net These methods typically achieve low limits of detection (LOD), often in the range of 0.003 mg/kg, and demonstrate good recovery rates (e.g., 75.1% to 102.8%) across different sample types. researchgate.net

Table 2: Example of HPLC-MS/MS Method Parameters for Fenoxaprop-P-ethyl and Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Matrices | Paddy water, paddy soil, rice plants, husked rice, straw, rice hull, wheat, soil. | nih.govresearchgate.net |

| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). | nih.govresearchgate.net |

| Recovery Rates | 75.1% to 102.8% at various spiking levels. | researchgate.net |

| Limit of Detection (LOD) | 0.003 mg/kg for both fenoxaprop-P-ethyl and fenoxaprop-P. | researchgate.net |

| Relative Standard Deviations (RSDs) | 1.6% to 8.2%. | researchgate.net |

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it an indispensable tool for both identifying unknown compounds and quantifying known ones with high accuracy. wikipedia.orgarcjournals.org

In the context of this compound, MS is crucial for confirming the identity of the parent compound and for the structural elucidation of its metabolites. arcjournals.orgnumberanalytics.com The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. wikipedia.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown metabolite.

Tandem mass spectrometry (MS/MS) is particularly powerful for both structure elucidation and quantification. researchgate.net

Structure Elucidation : In MS/MS, a specific parent ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment (daughter) ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. arcjournals.orgnih.gov This is essential for identifying the transformation products of this compound in environmental or biological systems.

Quantification : For quantitative analysis, MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective technique involves monitoring a specific transition from a parent ion to a unique daughter ion for the target analyte. epa.gov For example, in the analysis of fenoxaprop-p-ethyl and its metabolites, specific ion transitions are monitored for both quantification (primary transition) and confirmation (secondary transition), which significantly reduces matrix interference and enhances the reliability of the results. epa.gov

Sample Preparation and Extraction Strategies from Complex Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, especially for complex environmental and biological matrices. nih.gov The primary goals are to extract the analytes of interest from the sample, remove interfering components, and concentrate the analytes to a level suitable for detection. sigmaaldrich.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used cleanup technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com It is valued for its efficiency, selectivity, and potential for automation. The general process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes. restek.com

The choice of sorbent is key to a successful separation. For this compound and its metabolites, various sorbents can be used depending on the specific properties of the analytes and the matrix. For instance, a method for fenoxaprop-ethyl (B166152) analysis uses a silica (B1680970) gel SPE cartridge for cleanup after a derivatization step. regulations.gov In other studies analyzing polar metabolites, ion-exchange cartridges are employed to retain and isolate the target compounds from complex extracts of biological samples like cyanobacteria. nih.gov The performance of different SPE cartridges must be evaluated to ensure high recovery and minimal matrix effects. nih.gov

Table 3: General Steps in a Solid-Phase Extraction (SPE) Protocol

| Step | Purpose | Description |

|---|---|---|

| 1. Conditioning | To activate the stationary phase for reproducible retention of the analyte. | The sorbent is rinsed with a solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water). |

| 2. Loading | To apply the sample and retain the analyte on the sorbent. | The liquid sample is passed through the sorbent bed. Analytes are retained through interactions with the sorbent. |

| 3. Washing | To remove matrix interferences. | A specific solvent is passed through the sorbent to wash away weakly bound interfering compounds while the analyte of interest remains bound. chromatographyonline.com |

| 4. Elution | To recover the purified analyte. | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. restek.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. zinsser-analytic.comcelignis.com The analyte partitions into the solvent in which it is more soluble, allowing it to be separated from matrix components that have different solubility characteristics. elementlabsolutions.com

LLE is frequently the initial step in the analysis of this compound and its metabolites from solid and liquid samples. For example, analytical methods for fenoxaprop-p-ethyl in soil involve an initial extraction by shaking the soil with a mixture of acetonitrile (B52724) and water. epa.gov This is followed by further partitioning steps to isolate the analytes. epa.gov The choice of solvent is critical and is based on the polarity and chemical properties of the target analytes. elementlabsolutions.com While effective, traditional LLE can be labor-intensive and may lead to the formation of emulsions, which can complicate phase separation. sigmaaldrich.com Supported Liquid Extraction (SLE) is a modern alternative that uses an inert solid support to immobilize the aqueous phase, preventing emulsion formation and simplifying the extraction process. sigmaaldrich.com

Matrix-Specific Cleanup Procedures

The accurate determination of this compound and its metabolites in complex environmental and biological samples necessitates robust cleanup procedures to remove interfering matrix components. The choice of cleanup technique is highly dependent on the nature of the sample matrix (e.g., soil, water, food products, biological fluids) and the physicochemical properties of the target analytes. The primary goal is to obtain a clean extract that minimizes matrix effects, enhances analytical sensitivity, and ensures the longevity of analytical instrumentation. nih.gov Commonly employed cleanup methodologies include QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a cornerstone for pesticide residue analysis in a wide variety of food and agricultural matrices. thermofisher.comsepscience.com It involves a two-step process: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. iaea.orghawach.com

For the analysis of this compound in matrices like fruits, vegetables, and grains, a homogenized sample is first extracted with acetonitrile. hawach.com The addition of salts such as magnesium sulfate (B86663) and sodium chloride helps to induce phase separation and drive the pesticides into the organic layer. hawach.com The subsequent dSPE cleanup step is tailored to the specific matrix. A subsample of the acetonitrile extract is mixed with a combination of sorbents to remove specific interferences. iaea.org

Primary Secondary Amine (PSA): Effective for removing sugars, fatty acids, and organic acids. iaea.org

Graphitized Carbon Black (GCB): Used for the removal of pigments like chlorophyll (B73375) and carotenoids, as well as sterols. iaea.orggcms.cz

C18 (Octadecylsilane): A nonpolar sorbent used to remove lipids and other nonpolar interferences. iaea.orgchromatographyonline.com

The selection and amount of dSPE sorbents are critical and depend on the matrix composition. For example, for highly pigmented samples like spinach, GCB is essential, while for high-fat samples, C18 is required. iaea.orglcms.cz

Table 1: Example QuEChERS dSPE Cleanup Sorbents for Different Food Matrices

| Matrix Type | Common Interferences | Recommended dSPE Sorbents per mL of Extract |

|---|---|---|

| General Fruits & Vegetables | Sugars, Organic Acids | 150 mg MgSO₄, 50 mg PSA |

| Fatty Samples (e.g., avocado, nuts) | Lipids, Fats | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 |

| Pigmented Samples (e.g., spinach, berries) | Chlorophyll, Carotenoids | 150 mg MgSO₄, 50 mg PSA, 7.5-50 mg GCB |

This table is a generalized representation based on common QuEChERS protocols for pesticide analysis. iaea.orggcms.cz

Solid-Phase Extraction (SPE)

SPE is a versatile and widely used cleanup technique that separates compounds from a mixture based on their physical and chemical properties. pjoes.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. pjoes.com Interfering compounds are either retained on the sorbent while the analyte of interest passes through, or the analyte is retained and then selectively eluted with a suitable solvent. researchgate.net

For environmental samples, SPE is highly effective.

Water Samples: For the analysis of this compound and its metabolites in water, a large volume of the sample can be passed through a C18 SPE cartridge. researchgate.net The nonpolar nature of this compound allows it to be retained on the C18 sorbent, while salts and other polar impurities are washed away. chromatographyonline.com The retained analytes are then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. biotage.com

Soil and Sediment Samples: An initial solvent extraction (e.g., with acetonitrile or methanol) is required to transfer this compound from the solid matrix into a liquid phase. researchgate.netcdc.gov This extract can then be cleaned up using SPE. Depending on the co-extractives, a polar sorbent like Florisil or silica may be used to trap polar interferences, or a nonpolar sorbent like C18 can be used to retain the analyte. chromatographyonline.com

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The separation is based on the differential solubility of the compounds in the two phases. phenomenex.com For biological matrices such as urine or plasma, LLE is often employed after an initial protein precipitation step. cdc.gov

To extract this compound, which is a relatively nonpolar compound, from an aqueous biological sample, a water-immiscible organic solvent such as dichloromethane (B109758) or methyl tert-butyl ether (MTBE) would be used. researchgate.netchromatographyonline.com Adjusting the pH of the aqueous phase can be critical, especially for metabolites that may be more polar or ionizable. After shaking and allowing the phases to separate, the organic layer containing this compound is collected, concentrated, and prepared for analysis. researchgate.net

Validation of Analytical Methods: Sensitivity, Selectivity, Accuracy, and Precision

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for purpose. globalresearchonline.net According to international guidelines, key validation parameters include sensitivity, selectivity, accuracy, and precision. europa.eu

Sensitivity

Sensitivity refers to the ability of the method to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). globalresearchonline.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank), but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable accuracy and precision. researchgate.net

For pesticide residue analysis, LOQs are often required to be at or below the Maximum Residue Levels (MRLs) set by regulatory bodies. mdpi.com For this compound, typical LOQs in food and environmental matrices are in the range of 0.01 to 0.05 mg/kg. fao.org

Selectivity

Selectivity (or specificity) is the ability of the method to assess the analyte of interest unequivocally in the presence of other components that may be present in the sample, such as metabolites, impurities, or matrix components. globalresearchonline.netelementlabsolutions.com In modern chromatography, particularly when coupled with mass spectrometry (MS), selectivity is achieved by separating the target analyte from interferences chromatographically (based on retention time) and by the detector (based on mass-to-charge ratio). nih.gov For MS/MS systems, the monitoring of specific precursor-to-product ion transitions provides very high selectivity, minimizing the risk of false positives. lcms.cz

Accuracy

Accuracy describes the closeness of the mean test result to the true or accepted reference value. globalresearchonline.netelementlabsolutions.com It is typically evaluated by performing recovery experiments, where a blank matrix is spiked with a known concentration of the analyte and then analyzed. globalresearchonline.net The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. According to SANTE guidelines for pesticide residue analysis, mean recoveries should be within the range of 70-120%. gcms.czlcms.cz

Precision

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. globalresearchonline.netelementlabsolutions.com It reflects the random error of the method and is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, different analysts, or different equipment. globalresearchonline.net

For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable.

Table 2: Typical Validation Parameters for this compound Analysis

| Validation Parameter | Typical Acceptance Criteria | Research Findings Context |

|---|---|---|

| Sensitivity (LOQ) | 0.01 - 0.05 mg/kg | Based on methods for related aryloxyphenoxypropionate herbicides in plant commodities. fao.org |

| Selectivity | No significant interference at the retention time of the analyte | Achieved using GC-MS/MS or LC-MS/MS, which can distinguish analytes from matrix interferences. nih.govnih.gov |

| Accuracy (Recovery) | 70 - 120% | Standard requirement for pesticide residue analysis in food and feed as per SANTE guidelines. gcms.czlcms.cz |

| Precision (RSD) | ≤ 20% | General acceptability criterion for trace-level analysis in complex matrices. researchgate.net |

This table summarizes common performance requirements for analytical methods used in pesticide residue monitoring.

Future Research Directions and Applications in Plant Science

Computational Modeling for ACCase-Trifop-methyl Interactions

The primary target of Trifop-methyl is the enzyme Acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. mdpi.comsdiarticle3.com Understanding the interaction between this compound and ACCase at a molecular level is paramount for developing more effective and durable herbicides.

Computational modeling techniques, such as molecular dynamics (MD) simulations and homology modeling, offer powerful tools to investigate these interactions. googleapis.com These methods can elucidate the binding affinity of this compound to the carboxyltransferase (CT) domain of ACCase and predict how mutations in the ACCase gene can lead to resistance. mdpi.comresearchgate.net For instance, studies on other ACCase inhibitors have used computational simulations to reveal that specific amino acid substitutions can alter the conformation of the binding pocket, thereby reducing the herbicide's effectiveness. mdpi.com

Future research in this area will likely focus on:

Predictive Modeling of Resistance: Developing algorithms to predict the likelihood of resistance evolution based on specific ACCase mutations.

Rational Herbicide Design: Using the structural information from computational models to design novel FOP herbicides that can overcome existing resistance mechanisms.

Investigating Allosteric Sites: Exploring potential allosteric binding sites on the ACCase enzyme that could be targeted to inhibit its function, offering an alternative to targeting the active site.

| Mutation | Amino Acid Change | Herbicide Class Affected |

| Ile-1781-Leu | Isoleucine to Leucine | FOPs, DIMs |

| Trp-2027-Cys | Tryptophan to Cysteine | FOPs |

| Ile-2041-Asn | Isoleucine to Asparagine | FOPs |

| Asp-2078-Gly | Aspartic Acid to Glycine | FOPs, DIMs |

| Cys-2088-Arg | Cysteine to Arginine | FOPs |

This table is illustrative and based on known mutations conferring resistance to ACCase inhibitors in various weed species. mdpi.commdpi.com

Development of Novel Resistance Mitigation Strategies

The evolution of herbicide resistance in weed populations is a significant threat to agricultural productivity. scielo.br Strategies to mitigate resistance to this compound and other ACCase inhibitors are therefore of critical importance.

Current research is exploring a variety of approaches, including:

Herbicide Combinations and Rotations: Utilizing herbicides with different modes of action in combination or rotation to reduce the selection pressure for resistance to any single herbicide. scielo.br

Development of Resistance-Breaking Herbicides: As mentioned, computational modeling can aid in designing herbicides that are effective against resistant ACCase variants. nih.gov

Integrated Weed Management (IWM): Combining chemical control with cultural and mechanical weed control methods to create a more sustainable and resilient weed management system. scielo.br

A key area for future research is the investigation of non-target site resistance (NTSR), where resistance is conferred by mechanisms other than alterations in the target enzyme, such as enhanced metabolic detoxification of the herbicide. scielo.br Understanding the genetic and biochemical basis of NTSR is crucial for developing effective mitigation strategies.

Biotechnological Approaches for Enhanced Degradation

The environmental fate of herbicides like this compound is a significant consideration. Biotechnological approaches offer promising avenues for enhancing the degradation of these compounds in soil and water, thereby reducing their environmental persistence.

Future research directions in this domain include:

Microbial Degradation: Identifying and characterizing soil microorganisms capable of degrading this compound. This involves isolating and studying the enzymes and metabolic pathways responsible for its breakdown.

Phytoremediation: Utilizing plants that can absorb and metabolize this compound. Research could focus on identifying or engineering plants with enhanced capabilities for herbicide detoxification.

Enzymatic Bioremediation: Developing enzymatic systems, potentially derived from microbial sources, that can be applied to contaminated environments to break down this compound residues.

Exploring this compound as a Probe for Plant Biochemical Pathways

The specific inhibitory action of this compound on ACCase makes it a valuable tool for studying plant biochemistry. mdpi.com By inhibiting a key step in fatty acid synthesis, researchers can investigate the downstream effects and the interconnectedness of various metabolic pathways. sdiarticle3.com

Potential applications of this compound as a biochemical probe include:

Investigating Lipid Signaling: Studying the role of fatty acids and their derivatives in plant signaling pathways, including those involved in growth, development, and stress responses. scitechnol.com

Elucidating Metabolic Networks: Using metabolomics approaches to analyze the global metabolic changes that occur in plants treated with this compound, providing insights into the regulation and integration of metabolic pathways. nih.gov

Identifying Novel Herbicide Targets: By observing the plant's response to ACCase inhibition, researchers may identify other critical biochemical processes that could be targeted by new herbicides.

The use of chemical probes, such as this compound, in conjunction with advanced analytical techniques like mass spectrometry and fluorescence imaging, can help to visualize and identify the enzymes and intermediates involved in complex plant metabolic pathways. nih.gov

Q & A

Q. How should researchers address missing or conflicting data in this compound’s ecotoxicological profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.